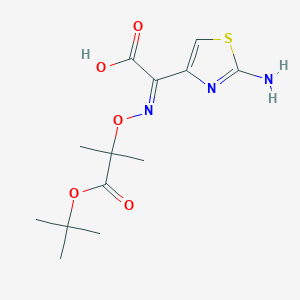![molecular formula C18H54N3NdSi6 B130288 Tris[bis(trimetilsilil)amino] neodimio(III) CAS No. 148274-47-9](/img/structure/B130288.png)
Tris[bis(trimetilsilil)amino] neodimio(III)
Descripción general
Descripción
Tris[N,N-bis(trimethylsilyl)amide]neodymium (III) is an organometallic compound with the chemical formula Nd(N(Si(CH₃)₃)₂)₃. It is a neodymium complex where the neodymium ion is coordinated by three bis(trimethylsilyl)amino ligands. This compound is known for its applications in various fields, including catalysis and materials science.
Aplicaciones Científicas De Investigación
Tris[N,N-bis(trimethylsilyl)amide]neodymium (III) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is used in the synthesis of advanced materials, such as neodymium-based luminescent materials and magnetic materials.
Chemistry: It serves as a reagent in the synthesis of other organometallic compounds and coordination complexes.
Industry: The compound is used in the production of high-performance materials and as a catalyst in industrial processes.
Mecanismo De Acción
Target of Action
Tris[bis(trimethylsilyl)amino] neodymium(III) is primarily used as a reagent in various chemical reactions . Its primary targets are the reactants in these reactions, where it acts as a catalyst .
Mode of Action
The compound interacts with its targets by facilitating the breaking and forming of bonds during the reaction process . This results in the transformation of reactants into products. The exact mode of action can vary depending on the specific reaction it is used in.
Biochemical Pathways
Tris[bis(trimethylsilyl)amino] neodymium(III) is involved in the synthesis of various compounds. For instance, it is used in the synthesis of imidophosphinate complexes of lanthanides, neodymium methoxides containing thienyl substituents, phenylene-bridged binuclear organolanthanide complexes, and near-infrared photoluminescent neodymium(III) complexes . The affected pathways and their downstream effects depend on the specific synthesis process.
Pharmacokinetics
In a laboratory or industrial setting, it’s important to handle this compound with care due to its reactivity and potential hazards .
Result of Action
The result of Tris[bis(trimethylsilyl)amino] neodymium(III)'s action is the successful synthesis of the desired products in the reactions it catalyzes . The molecular and cellular effects of the compound’s action are seen in the new bonds formed and the transformation of reactants into products.
Action Environment
The action, efficacy, and stability of Tris[bis(trimethylsilyl)amino] neodymium(III) can be influenced by various environmental factors. For instance, it is sensitive to moisture , and therefore, it should be stored and handled in a dry environment. Additionally, it reacts violently with water, liberating highly flammable gases , so it should be kept away from water and other sources of ignition.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris[N,N-bis(trimethylsilyl)amide]neodymium (III) can be synthesized through the reaction of neodymium(III) chloride with lithium bis(trimethylsilyl)amide in a non-aqueous solvent such as tetrahydrofuran. The reaction typically proceeds as follows:
NdCl3+3LiN(Si(CH3)3)2→Nd(N(Si(CH3)3)2)3+3LiCl
The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production of tris[bis(trimethylsilyl)amino] neodymium(III) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Tris[N,N-bis(trimethylsilyl)amide]neodymium (III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form neodymium(IV) complexes.
Reduction: It can be reduced to lower oxidation states of neodymium.
Substitution: The bis(trimethylsilyl)amino ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield neodymium(IV) complexes, while substitution reactions can produce a variety of neodymium complexes with different ligands.
Comparación Con Compuestos Similares
Similar Compounds
- Tris[bis(trimethylsilyl)amino] yttrium(III)
- Tris[bis(trimethylsilyl)amino] cerium(III)
- Tris[bis(trimethylsilyl)amino] samarium(III)
Uniqueness
Tris[N,N-bis(trimethylsilyl)amide]neodymium (III) is unique due to its specific coordination environment and the properties imparted by the neodymium ion. Compared to similar compounds with other lanthanides, it exhibits distinct catalytic and material properties, making it valuable in specialized applications.
Propiedades
IUPAC Name |
bis(trimethylsilyl)azanide;neodymium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Nd/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKIKGQVWYVALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54N3NdSi6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402839 | |
| Record name | Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148274-47-9 | |
| Record name | Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















